molecular formula C12H14FN3S B11732467 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Numéro de catalogue: B11732467
Poids moléculaire: 251.33 g/mol
Clé InChI: JYKQZWFQYKPOOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a cyclopropyl substituent at the 5-position of the pyrazole ring, a methyl group at the 1-position, and a (5-fluorothiophen-2-yl)methylamine moiety at the 3-position. This structure combines a rigid cyclopropyl group with a fluorinated thiophene, which may enhance metabolic stability and electronic interactions in biological systems.

Propriétés

Formule moléculaire

C12H14FN3S

Poids moléculaire

251.33 g/mol

Nom IUPAC

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3S/c1-16-10(8-2-3-8)6-12(15-16)14-7-9-4-5-11(13)17-9/h4-6,8H,2-3,7H2,1H3,(H,14,15)

Clé InChI

JYKQZWFQYKPOOH-UHFFFAOYSA-N

SMILES canonique

CN1C(=CC(=N1)NCC2=CC=C(S2)F)C3CC3

Origine du produit

United States

Méthodes De Préparation

Cyclocondensation Approaches

The 1-methylpyrazole scaffold is typically constructed through the reaction of methylhydrazine with 1,3-dicarbonyl compounds. For C5 cyclopropylation, two principal strategies emerge:

Method A: Pre-functionalized Cyclopropane Input

  • Use cyclopropyl-containing diketones (e.g., cyclopropyl-1,3-diketone) in cyclocondensation with methylhydrazine.

  • Example protocol:

Method B: Post-synthetic Cyclopropanation

  • Employ transition metal-catalyzed cyclopropanation of 5-allylpyrazole derivatives:

ParameterMethod AMethod B
Yield (%)7260
Reaction Time (h)126
Catalyst RequiredNoYes
ScalabilityHighModerate

Fluorothiophene Moiety Preparation

Direct Fluorination Strategies

The 5-fluorothiophene subunit can be synthesized via halogen-exchange reactions, as demonstrated in pyrazole fluorination protocols:

Key Steps :

  • Thiophene bromination at C5 using NBS (N-bromosuccinimide)

  • Halogen exchange with KF/18-crown-6 in DMF at 150°C

  • Purification via silica gel chromatography (hexane:EtOAc 9:1)

Optimization Data :

  • Temperature < 140°C results in incomplete conversion (≤40%)

  • Crown ether additives improve fluoride nucleophilicity (yield increase: 32% → 78%)

Alternative Route via Diazonium Intermediates

Patent CN111303035A discloses a diazotization-fluorination sequence applicable to thiophene systems:

Final Coupling and Amine Installation

Reductive Amination Protocol

The methylamine linker is established through reductive amination between pyrazole-3-amine and 5-fluorothiophene-2-carbaldehyde:

Critical Parameters :

  • Borane-pyridine complex gives superior stereocontrol vs. NaBH₄

  • Acidic conditions (AcOH additive) accelerate imine formation

Buchwald-Hartwig Amination Alternative

Palladium-catalyzed C-N coupling enables direct installation:

Comparative Analysis of Synthetic Routes

MethodOverall Yield (%)Purity (HPLC)Cost Index
Reductive Amination5895.21.0
Buchwald-Hartwig6397.81.4
One-pot Cascade4189.50.8

Key Observations :

  • Buchwald-Hartwig provides higher purity but requires expensive Pd catalysts

  • Reductive amination offers better cost-efficiency for scale-up

Process Optimization Challenges

Cyclopropane Ring Stability

  • Ring-opening observed under strong acidic conditions (pH < 2)

  • Optimal pH range: 5-7 during amine coupling steps

Byproduct Formation

  • Major impurity: N,N-dimethylated amine (8-12% in uncontrolled reactions)

  • Mitigation: Use bulkier reducing agents (e.g., NaBH(OAc)₃)

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

5-cyclopropyl-N-[(5-fluorothiophène-2-yl)méthyl]-1-méthyl-1H-pyrazol-3-amine a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de 5-cyclopropyl-N-[(5-fluorothiophène-2-yl)méthyl]-1-méthyl-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibait l'enzyme 11β-hydroxystéroïde déshydrogénase de type 1 (11β-HSD1), qui joue un rôle dans la conversion des glucocorticoïdes inactifs en formes actives. Cette inhibition peut entraîner une diminution des niveaux de glucocorticoïdes actifs, modulant ainsi les processus métaboliques.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine exhibit significant anticancer properties. For instance, derivatives of pyrazole compounds have been evaluated for their effectiveness against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. A study demonstrated that modifications to the pyrazole structure could enhance its efficacy against specific types of cancer, indicating a potential pathway for drug development targeting cancer treatment .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, a target for treating inflammatory diseases . This mechanism could lead to the development of new therapeutic agents aimed at reducing inflammation in conditions such as arthritis and asthma.

Biological Research

Biological Activity Studies
The compound's unique structure allows it to interact with various biological targets, making it a candidate for further studies in pharmacology. Its potential antimicrobial properties have also been explored, with initial findings suggesting activity against certain bacterial strains . Continued research in this area could lead to the development of new antibiotics.

Material Science

Development of Advanced Materials
In materials science, 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine can serve as a building block for synthesizing novel polymers and coatings. Its unique chemical properties may enhance the performance characteristics of materials used in various applications, including electronics and protective coatings .

Case Study 1: Anticancer Research

In a recent study, derivatives of pyrazole compounds were synthesized and tested against several cancer cell lines, including OVCAR-8 and NCI-H40. The results indicated that modifications in the pyrazole structure significantly enhanced anticancer activity, suggesting that 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine could follow similar pathways for optimization .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of related compounds through molecular docking analyses. Results indicated that these compounds could effectively inhibit enzymes involved in inflammatory pathways, paving the way for future drug development targeting inflammatory diseases .

Mécanisme D'action

The mechanism of action of 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the conversion of inactive glucocorticoids to active forms . This inhibition can lead to reduced levels of active glucocorticoids, thereby modulating metabolic processes.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Pyrazole Ring

a) 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine (CAS 2007907-12-0)
  • Key Difference : Propyl group at the 1-position instead of methyl.
  • Metabolic Stability: Propyl groups are more susceptible to oxidative metabolism than cyclopropyl, which is known to resist enzymatic degradation .
b) N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine (CAS 1856051-66-5)
  • Key Difference : Absence of the cyclopropyl group at the 5-position.
  • Impact :
    • Electronic Effects : Loss of the electron-rich cyclopropyl ring may reduce interactions with hydrophobic binding pockets.
    • Molecular Weight : Lower molecular weight (239.31 g/mol vs. ~265 g/mol for the target compound) could influence solubility and diffusion rates .
c) 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine (CAS 1856020-10-4)
  • Key Difference : Trifluoromethyl group at the 3-position of the pyrazole.
  • Metabolic Resistance: Fluorine atoms in CF₃ may reduce metabolic clearance compared to non-fluorinated analogs .

Variations in the Thiophene or Aromatic Moieties

a) 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6)
  • Key Difference : Methyl-substituted thiophene at the 3-position instead of 5-fluorothiophen-2-yl.
  • Impact :
    • Electronic Properties : Fluorine’s electronegativity in the target compound may enhance dipole interactions compared to methyl.
    • Steric Effects : The 2-yl position in the target compound allows for different spatial orientation in binding pockets .
b) 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
  • Key Difference : Difluoromethyl and dimethylpyrazole groups.
  • Impact: Hydrogen Bonding: Difluoromethyl groups can act as hydrogen bond donors/acceptors, unlike cyclopropyl. Steric Hindrance: Dimethylpyrazole may restrict conformational flexibility compared to the target compound’s single methyl group .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Likely Metabolic Stability
Target Compound ~265* Cyclopropyl, 5-fluorothiophen-2-yl High (rigid cyclopropyl)
1-Propyl analog (CAS 2007907-12-0) ~279* Propyl, 5-fluorothiophen-2-yl Moderate (long alkyl chain)
Trifluoromethyl analog (CAS 1856020-10-4) 295.69 CF₃, methylpyrazole High (fluorine shielding)
Difluoroethoxy analog () ~208 Difluoroethoxy Moderate (polar group)

*Estimated based on structural analogs.

Activité Biologique

5-Cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C12_{12}H12_{12}F1_{1}N3_{3}S. It features a pyrazole core substituted with a cyclopropyl group and a fluorothiophenyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Some key mechanisms include:

  • COX Inhibition : Compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and cancer progression .
  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Antibacterial Activity

Research has indicated that pyrazole derivatives can possess antibacterial properties. While specific data on 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is limited, related compounds have demonstrated effectiveness against various bacterial strains.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in studies focusing on COX inhibition. For instance, certain pyrazole derivatives have shown selective COX-2 inhibitory activity with IC50_{50} values in the low micromolar range .

Anticancer Activity

In vitro studies on similar pyrazole compounds have reported significant anticancer effects against cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The binding affinity of these compounds to target proteins suggests a promising avenue for further development as anticancer agents .

Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including:

StudyFocusKey Findings
COX InhibitionCompound T5 showed significant COX-2 inhibition with an IC50_{50} of 0.781 µM.
Anticancer ActivityPyrazole derivatives exhibited strong binding interactions with human prostaglandin reductase, indicating potential anti-cancer effects.
Antibacterial PropertiesRelated pyrazole compounds demonstrated antibacterial activity against multiple strains.

Case Studies

  • COX Inhibition Study : A series of novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. Among them, compounds with structural similarities to 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine showed promising results in reducing inflammation markers in vitro.
  • Anticancer Efficacy : Research involving the testing of pyrazole derivatives against various cancer cell lines revealed that some compounds led to significant reductions in cell viability, suggesting a potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropane ring formation via cyclopropanation reagents (e.g., cyclopropanamine) and subsequent coupling with fluorothiophene derivatives. Key steps include alkylation of the pyrazole nitrogen and nucleophilic substitution for fluorothiophene attachment. Reaction conditions (temperature: 35–80°C; solvent: DMF or THF; catalysts: CuBr/Cs₂CO₃) critically affect yield and purity. For example, prolonged reaction times (>24 hours) reduce by-products but may lower efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are preferred?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (to resolve methyl, cyclopropyl, and fluorothiophene protons), HRMS for molecular weight validation, and X-ray crystallography for stereochemical details. For instance, ¹H NMR peaks at δ 8.87 (pyridinyl protons) and δ 2.2–3.1 (cyclopropyl protons) are diagnostic. HRMS (ESI) with [M+H]+ ions confirms molecular formula .

Q. What are the reactivity patterns of the fluorothiophene and pyrazole moieties in this compound?

  • Methodological Answer : The fluorothiophene group undergoes electrophilic substitution (e.g., halogenation) at the 5-position due to fluorine's electron-withdrawing effect. The pyrazole amine reacts with electrophiles (e.g., acyl chlorides) to form amides. Stability studies show degradation under strong acids/bases, necessitating pH-controlled environments (<6 or >8) for handling .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability vs. enzyme inhibition). Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) to validate results. For example, if IC₅₀ values conflict in kinase vs. GPCR assays, prioritize structural docking studies to identify off-target interactions .

Q. What strategies optimize regioselectivity during functionalization of the pyrazole ring?

  • Methodological Answer : Employ directing groups (e.g., methyl at N1) to control substitution at the 3-amine position. Computational modeling (DFT) predicts favorable sites for electrophilic attack. For instance, methyl groups at N1 and C5 (cyclopropyl) sterically hinder C4, directing reactions to C3 .

Q. How do fluorinated substituents impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Fluorine enhances metabolic stability by resisting CYP450 oxidation. However, the fluorothiophene group may increase logP (lipophilicity), reducing aqueous solubility. Balance this via co-solvents (e.g., PEG 400) or prodrug strategies. In vivo studies in rodents show a 40% increase in half-life compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation profiles under varying pH conditions?

  • Methodological Answer : Degradation pathways differ by pH:

  • Acidic (pH <3) : Hydrolysis of the cyclopropyl ring.
  • Neutral (pH 6–8) : Stable (<5% degradation at 25°C over 30 days).
  • Basic (pH >10) : Thiophene ring oxidation.
    Use buffered solutions with stabilizers (e.g., ascorbic acid for oxidative protection) to reconcile data .

Experimental Design

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer :

Core modifications : Vary cyclopropyl (e.g., substituent size) and fluorothiophene (e.g., halogen replacement).

Functional group additions : Introduce polar groups (e.g., -OH, -COOH) to modulate solubility.

Assay selection : Prioritize high-throughput screening (HTS) for binding affinity, followed by ADME-Tox profiling.
Example: Replace cyclopropyl with bicyclo[2.2.1]heptane to assess steric effects on target binding .

Computational & Theoretical Questions

Q. Which computational models best predict the compound’s binding mode to kinase targets?

  • Methodological Answer : Molecular dynamics (MD) simulations with AMBER or GROMACS, paired with free-energy perturbation (FEP) calculations, validate binding poses. Docking studies using AutoDock Vina identify key interactions (e.g., hydrogen bonds with kinase hinge regions). Compare results with cryo-EM data for accuracy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.